molecular formula C12H13N3O B7728774 2-pyrrolidin-1-yl-1H-quinazolin-4-one

2-pyrrolidin-1-yl-1H-quinazolin-4-one

Cat. No.: B7728774
M. Wt: 215.25 g/mol
InChI Key: KSDABWGBZQUTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-yl-1H-quinazolin-4-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a pyrrolidine substitution, a modification commonly associated with enhanced biological activity and pharmacokinetic properties in drug discovery efforts. Quinazolinones bearing a pyrrolidinyl group are frequently investigated as key scaffolds for developing novel therapeutic agents . Primary research into this class of compounds highlights its potential in oncology. Structurally similar molecules have been identified as potent dual-targeted anti-cancer agents. These compounds exhibit cytotoxicity by inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing G2/M cell cycle arrest, while simultaneously activating c-Jun N-terminal kinase (JNK) pathways, leading to apoptosis in various cancer cell lines . The anti-tubulin activity makes them promising candidates for overcoming resistance to established agents like paclitaxel and vinblastine . Beyond oncology, quinazolinone derivatives are explored for their antimicrobial properties. Recent studies indicate that hybrids incorporating a pyrrolidine moiety can function as anti-virulence agents, effectively inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa by targeting quorum-sensing systems, a promising strategy to combat antibiotic-resistant bacteria . Researchers value this compound for its versatility as a synthetic intermediate. The core quinazolinone structure is a privileged scaffold in organic synthesis, enabling further functionalization to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)13-12(14-11)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDABWGBZQUTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-1-yl-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with formamide to form quinazolin-4-one, followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of anthranilic acid with formamide at elevated temperatures to yield quinazolin-4-one. Subsequently, the quinazolin-4-one is reacted with pyrrolidine under appropriate conditions to obtain the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidin-1-yl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt bacterial cell wall synthesis, and interfere with DNA replication in cancer cells. Molecular docking studies have shown that it can bind to key proteins involved in these processes, leading to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural differences arise from substituents at the 1- and 2-positions of the quinazolinone core:

Compound Name CAS Number Substituents Molecular Formula Similarity Score Key Properties/Notes
This compound Not provided 2-pyrrolidinyl, 1-H C₁₁H₁₂N₃O Reference compound Pyrrolidine may enhance solubility
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one 71567-82-3 2-cyclohexyl, 1-phenyl C₂₀H₂₀N₂O N/A Higher lipophilicity due to aromatic and cyclohexyl groups
Unnamed quinazolinone (High similarity) 1769-24-0 Not specified (Similarity: 0.89) Not provided 0.89 Likely shares core with minor substituent variations
Unnamed quinazolinone 19181-64-7 Not specified (Similarity: 0.87) Not provided 0.87 Structural analogs may differ in bioactivity

Notes:

  • Similarity Scores: Calculated based on structural overlap (e.g., 0.89 indicates near-identical core with minor substituent differences) .
  • Cyclohexyl/Phenyl: Increase molecular weight and lipophilicity, which may affect pharmacokinetics .

Q & A

Q. What are the recommended synthetic routes for 2-pyrrolidin-1-yl-1H-quinazolin-4-one, and how can reaction conditions be optimized?

The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. For example, a related quinazolinone (3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one) was synthesized via reaction of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . To optimize yield, vary parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid). Use Design of Experiments (DOE) to systematically assess the impact of variables on reaction efficiency.

Q. How should researchers characterize the purity and structural identity of this compound?

Employ a combination of analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% recommended for biological assays) .
  • NMR : Confirm substituent positions via 1^1H and 13^13C NMR, comparing chemical shifts to analogous quinazolinones (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What safety precautions are critical when handling this compound?

Based on structurally similar compounds (e.g., 2-cyclohexyl-1-phenylquinazolin-4(1H)-one), classify hazards as:

  • Acute toxicity (Category 4 for oral/dermal/inhalation routes).
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Emergency protocols: Immediate eye rinsing with water and medical consultation if exposed .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins?

Use molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to model interactions. Key steps:

  • Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).
  • Retrieve target protein structures (PDB ID) and remove crystallographic water.
  • Analyze binding poses for hydrogen bonds with pyrrolidine N or quinazolinone carbonyl groups. Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, XRD)?

  • XRD Refinement : Use SHELX software for high-resolution crystallography. SHELXL refines thermal parameters and occupancy to resolve electron density mismatches .
  • NMR Reanalysis : Check for solvent artifacts or dynamic effects (e.g., tautomerism). Compare experimental 1^1H shifts with computed values (GIAO method at B3LYP/6-311++G** level).

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of quinazolinone derivatives?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) at position 6 or 7 to enhance target affinity.
  • Side Chain Engineering : Replace pyrrolidine with piperazine to alter solubility and pharmacokinetics.
  • In Vitro Assays : Test derivatives against disease-relevant cell lines (e.g., cancer cells) with dose-response curves (IC50_{50} determination) .

Q. What experimental designs address contradictory results in biological activity assays?

  • Control Redundancy : Include positive/negative controls across replicates to rule out plate-specific artifacts.
  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile variability across studies .

Methodological Guidance

  • Crystallography : For XRD, collect data at low temperature (100 K) to minimize thermal motion artifacts. Use SHELXD for phasing and Olex2 for visualization .
  • Data Interpretation : Cross-reference spectral data with databases (e.g., SciFinder, Reaxys) to confirm novel vs. reported compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.